1-(3-Chloropropyl)-N,N,1,1-tetramethylsilanamine
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Overview
Description
1-(3-Chloropropyl)-N,N,1,1-tetramethylsilanamine is an organosilicon compound with the molecular formula C7H18ClNSi. This compound is characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further bonded to a 3-chloropropyl group and four methyl groups. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-N,N,1,1-tetramethylsilanamine typically involves the reaction of 3-chloropropylamine with tetramethylsilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-nitrogen bond. The reaction can be represented as follows:
3-chloropropylamine+tetramethylsilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-N,N,1,1-tetramethylsilanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of the chlorine atom.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Silanol derivatives are formed.
Reduction Reactions: Silane derivatives are produced.
Scientific Research Applications
1-(3-Chloropropyl)-N,N,1,1-tetramethylsilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-N,N,1,1-tetramethylsilanamine involves its ability to form stable bonds with various substrates. The silicon-nitrogen bond is particularly stable, allowing the compound to act as a robust intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 3-chloro-: Similar in structure but lacks the silicon-nitrogen bond.
3-Chloropropyltrimethoxysilane: Contains a similar 3-chloropropyl group but has methoxy groups instead of methyl groups.
Uniqueness
1-(3-Chloropropyl)-N,N,1,1-tetramethylsilanamine is unique due to the presence of the silicon-nitrogen bond, which imparts stability and reactivity that is not observed in similar compounds. This makes it particularly useful in applications requiring robust and stable intermediates.
Properties
CAS No. |
84401-45-6 |
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Molecular Formula |
C7H18ClNSi |
Molecular Weight |
179.76 g/mol |
IUPAC Name |
N-[3-chloropropyl(dimethyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H18ClNSi/c1-9(2)10(3,4)7-5-6-8/h5-7H2,1-4H3 |
InChI Key |
YFAJEWLZVMXKSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si](C)(C)CCCCl |
Origin of Product |
United States |
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